1,000‑Fold αvβ6 Selectivity Over αvβ3, αvβ5, and α5β1 in Competitive ELISA
In a head‑to‑head competitive ELISA using biotinylated fibronectin as the ligand, A20Fmdv2 and its 4‑fluorobenzoyl derivative inhibited soluble recombinant αvβ6 with an IC50 of 3 ± 1 nM. Under identical assay conditions, inhibition of recombinant αvβ3, αvβ5, and α5β1 required concentrations >1,000‑fold higher (IC50 >10 μM). In the same experiment, the control peptide cyclo‑(RGDy(Me)K) inhibited all αv integrins equipotently, confirming that A20Fmdv2’s selectivity is an intrinsic property of its sequence and not an artefact of the assay. [1]
| Evidence Dimension | IC50 for integrin‑ligand binding inhibition (competitive ELISA) |
|---|---|
| Target Compound Data | IC50 = 3 ± 1 nM (αvβ6) |
| Comparator Or Baseline | αvβ3, αvβ5, α5β1: IC50 >10 μM each; cyclo‑(RGDy(Me)K): equipotent across αv integrins |
| Quantified Difference | >1,000‑fold (minimum 3,333‑fold based on 10 μM / 3 nM) |
| Conditions | Biotinylated‑fibronectin / recombinant soluble integrin ELISA; peptides tested in parallel on the same plate |
Why This Matters
This selectivity window uniquely enables αvβ6‑specific molecular imaging and drug delivery without confounding signal from integrins broadly expressed in normal vasculature (αvβ3/αvβ5).
- [1] Hausner, S. H., DiCara, D., Marik, J., Marshall, J. F., & Sutcliffe, J. L. (2007). Use of a Peptide Derived from Foot-and-Mouth Disease Virus for the Noninvasive Imaging of Human Cancer: Generation and Evaluation of 4-[18F]Fluorobenzoyl A20FMDV2 for In vivo Imaging of Integrin αvβ6 Expression with Positron Emission Tomography. Cancer Research, 67(16), 7833–7840. View Source
